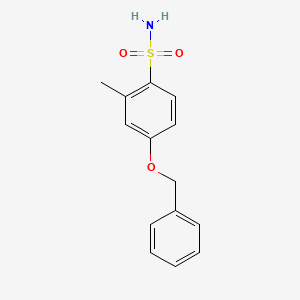

4-(Benzyloxy)-2-methylbenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H15NO3S |

|---|---|

Molecular Weight |

277.34 g/mol |

IUPAC Name |

2-methyl-4-phenylmethoxybenzenesulfonamide |

InChI |

InChI=1S/C14H15NO3S/c1-11-9-13(7-8-14(11)19(15,16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,15,16,17) |

InChI Key |

LRAVGJAPEAHFEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Benzyloxy 2 Methylbenzenesulfonamide

Retrosynthetic Disconnection Analysis of the Compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 4-(benzyloxy)-2-methylbenzenesulfonamide, two primary disconnection approaches are considered for the formation of the sulfonamide bond (S-N bond) and the ether linkage (C-O bond).

Disconnection 1: S-N Bond

The most common and direct disconnection is at the sulfur-nitrogen bond of the sulfonamide. This leads to two key synthons: a 4-(benzyloxy)-2-methylbenzenesulfonyl derivative (an electrophile) and an ammonia (B1221849) equivalent (a nucleophile). The corresponding synthetic equivalent for the electrophilic synthon is 4-(benzyloxy)-2-methylbenzenesulfonyl chloride.

Disconnection 2: C-O Bond

Alternatively, the benzyloxy group can be disconnected. This approach points to 4-hydroxy-2-methylbenzenesulfonamide (B1451494) and a benzyl (B1604629) halide, such as benzyl bromide, as the key precursors. This strategy is advantageous if the hydroxysulfonamide is readily accessible.

These disconnections form the basis for the synthetic routes detailed in the subsequent sections.

Direct Synthesis Routes to this compound

Direct synthesis routes aim to construct the target molecule in a minimal number of steps from advanced intermediates.

The formation of the sulfonamide bond is a crucial step. A common method involves the reaction of a sulfonyl chloride with an amine. In the case of this compound, the reaction would involve 4-(benzyloxy)-2-methylbenzenesulfonyl chloride and ammonia or an ammonia equivalent.

The reaction is typically carried out in an aqueous medium with a base to neutralize the hydrochloric acid byproduct. The use of ammonium (B1175870) hydroxide (B78521) serves as both the nitrogen source and the base google.com.

Table 1: Typical Conditions for Sulfonamidation

| Reactant | Reagent | Solvent | Temperature |

| 4-(benzyloxy)-2-methylbenzenesulfonyl chloride | Ammonium hydroxide | Water | Room Temperature |

This reaction is generally high-yielding and proceeds under mild conditions.

The benzyloxy group is typically introduced via a Williamson ether synthesis. This involves the reaction of a phenoxide with a benzyl halide. For the synthesis of this compound, this would entail the benzylation of 4-hydroxy-2-methylbenzenesulfonamide.

The reaction is performed in the presence of a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. Common bases include sodium hydride (NaH) in a dry aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) nih.gov. The reaction with benzyl bromide then proceeds via an SN2 mechanism stackexchange.com.

Table 2: Conditions for Williamson Ether Synthesis

| Reactant | Reagent | Base | Solvent |

| 4-hydroxy-2-methylbenzenesulfonamide | Benzyl bromide | Sodium Hydride | DMF or THF |

The position of the methyl group is dictated by the choice of the starting material. To achieve the desired 2-methyl substitution pattern, a precursor already containing this feature is essential. Starting with m-cresol (B1676322) (3-methylphenol) allows for the regioselective introduction of the sulfonyl group at the para-position relative to the hydroxyl group, resulting in a 4-hydroxy-2-methylbenzenesulfonyl intermediate chemicalbook.com. The directing effect of the hydroxyl and methyl groups influences the position of sulfonation.

Multistep Synthetic Sequences

A practical multistep synthesis for this compound can be designed by combining the aforementioned reactions. A plausible sequence starts from m-cresol.

Synthetic Sequence:

Sulfonation of m-cresol: m-Cresol is treated with sulfuric acid to yield 4-hydroxy-2-methylbenzenesulfonic acid chemicalbook.com.

Conversion to Sulfonyl Chloride: The sulfonic acid is then converted to the corresponding sulfonyl chloride, 4-hydroxy-2-methylbenzenesulfonyl chloride, using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Benzylation of the Phenolic Hydroxyl Group: The hydroxyl group of 4-hydroxy-2-methylbenzenesulfonyl chloride is protected as a benzyl ether by reacting it with benzyl bromide in the presence of a suitable base to give 4-(benzyloxy)-2-methylbenzenesulfonyl chloride.

Sulfonamidation: Finally, the sulfonyl chloride is reacted with ammonium hydroxide to afford the target compound, this compound google.com.

An alternative sequence involves forming the sulfonamide before introducing the benzyloxy group:

Sulfonation and Chlorination: As above, m-cresol is converted to 4-hydroxy-2-methylbenzenesulfonyl chloride.

Sulfonamidation: The sulfonyl chloride is reacted with ammonia to form 4-hydroxy-2-methylbenzenesulfonamide.

Benzylation: The phenolic hydroxyl group is then benzylated using benzyl bromide and a base to yield the final product nih.gov.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product.

For the sulfonamidation step , controlling the pH and temperature can influence the reaction rate and minimize side reactions. Using a sufficient excess of ammonium hydroxide can drive the reaction to completion google.com.

In the Williamson ether synthesis , the choice of base and solvent is crucial. Strong, non-nucleophilic bases like sodium hydride are effective for deprotonating the phenol (B47542) without competing in the substitution reaction nih.gov. The use of a polar aprotic solvent like DMF facilitates the SN2 reaction. Monitoring the reaction by techniques such as thin-layer chromatography (TLC) helps in determining the optimal reaction time and preventing the formation of byproducts.

For the initial sulfonation of m-cresol , controlling the reaction temperature is important to ensure the desired regioselectivity and prevent polysulfonation or decomposition chemicalbook.com.

Purification at each step, typically by recrystallization or column chromatography, is essential to ensure the purity of the intermediates and the final product.

Chemo- and Regioselective Synthesis Considerations

The construction of this compound involves the formation of a key intermediate, 4-(benzyloxy)-2-methylbenzenesulfonyl chloride, followed by its reaction with an amine source. The primary challenges in this synthesis lie in achieving the correct substitution pattern on the benzene (B151609) ring (regioselectivity) and ensuring that the desired functional group transformations occur without unintended side reactions (chemoselectivity).

Regioselective Sulfonation:

The regioselectivity of the synthesis is primarily determined during the sulfonation step. A plausible synthetic route starts from 3-methylphenol. The hydroxyl and methyl groups on this precursor direct incoming electrophiles to specific positions on the aromatic ring. The hydroxyl group is a strongly activating ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director.

Sulfonation of 3-methylphenol would be expected to yield a mixture of isomers. However, the position of sulfonation can be influenced by reaction conditions such as temperature. At lower temperatures, the reaction is kinetically controlled, often favoring the formation of the ortho-isomer (2-hydroxy-4-methylbenzenesulfonic acid). At higher temperatures, the reaction is thermodynamically controlled, which typically leads to the more stable para-isomer (4-hydroxy-2-methylbenzenesulfonic acid). rsc.org To obtain the desired 4-hydroxy-2-methylbenzenesulfonic acid intermediate, carrying out the sulfonation at elevated temperatures is crucial.

Once the desired sulfonic acid is obtained, it can be converted to the corresponding sulfonyl chloride using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. Subsequently, the hydroxyl group is benzylated using benzyl bromide in the presence of a base to yield 4-(benzyloxy)-2-methylbenzenesulfonyl chloride.

An alternative strategy involves the benzylation of 3-methylphenol first to form 1-(benzyloxy)-3-methylbenzene. Subsequent chlorosulfonation of this intermediate would then be required. The benzyloxy group is also an ortho-, para-director. Therefore, careful control of the reaction conditions would be necessary to favor the introduction of the chlorosulfonyl group at the desired position, para to the benzyloxy group and ortho to the methyl group.

Chemoselective Amination:

The final step in the synthesis is the reaction of 4-(benzyloxy)-2-methylbenzenesulfonyl chloride with an amine source, typically ammonia or an ammonia surrogate, to form the sulfonamide. This reaction is generally a chemoselective process where the highly reactive sulfonyl chloride preferentially reacts with the amine. enamine.net However, if other nucleophilic functional groups are present in the molecule, side reactions could potentially occur. The choice of solvent and base is important to facilitate the desired reaction while minimizing side product formation. A biphasic solvent system has been shown to improve yields and simplify workup in the synthesis of related 4-methylbenzenesulfonamides. eurjchem.com

The table below summarizes key considerations for the chemo- and regioselective synthesis of this compound.

| Step | Transformation | Key Considerations | Desired Outcome |

| 1 | Sulfonation of 3-methylphenol | Reaction temperature (thermodynamic vs. kinetic control) | Regioselective formation of 4-hydroxy-2-methylbenzenesulfonic acid |

| 2 | Chlorination | Choice of chlorinating agent (e.g., SOCl₂, PCl₅) | Conversion of sulfonic acid to sulfonyl chloride |

| 3 | Benzylation | Base and solvent selection | O-benzylation of the phenolic hydroxyl group |

| 4 | Amination | Amine source, base, and solvent system | Chemoselective formation of the sulfonamide bond |

Emerging Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for the synthesis of sulfonamides. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Mechanochemical Synthesis:

Mechanochemistry, which involves conducting reactions in the solid state by grinding, has emerged as a promising solvent-free approach for sulfonamide synthesis. rsc.org This technique can lead to shorter reaction times, higher yields, and a reduction in solvent-related waste. A potential mechanochemical route to this compound could involve the ball-milling of a suitable thiol precursor with an oxidizing and chlorinating agent to form the sulfonyl chloride in situ, followed by the addition of an amine. acs.org

Synthesis in Green Solvents:

The replacement of volatile organic compounds (VOCs) with greener solvents is a key aspect of sustainable chemistry. For sulfonamide synthesis, water has been successfully employed as a reaction medium, often in the presence of a base to neutralize the HCl byproduct. sci-hub.se Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are another class of green solvents that have been used for the synthesis of sulfonamides. uniba.it These solvents are often biodegradable, have low toxicity, and can be recycled. A study demonstrated the successful synthesis of various sulfonamides in a choline (B1196258) chloride/glycerol DES with high yields at room temperature. uniba.itresearchgate.net

One-Pot Syntheses:

One-pot procedures, where multiple reaction steps are carried out in the same vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction. acs.orgnih.govacs.org A one-pot synthesis of this compound could be envisioned starting from the corresponding thiol. The thiol can be converted in situ to the sulfonyl chloride through oxidative chlorination, followed by the addition of an amine to form the final sulfonamide. researchgate.netorganic-chemistry.org This approach streamlines the synthetic process and minimizes purification steps.

The following table provides an overview of emerging green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Approach | Description | Potential Advantages |

| Mechanosynthesis | Solvent-free reaction conducted by grinding solid reactants. | Reduced solvent waste, shorter reaction times, potentially higher yields. |

| Synthesis in Water | Utilizes water as the reaction solvent, often with a base. | Environmentally benign, low cost, simplified workup. sci-hub.se |

| Deep Eutectic Solvents (DESs) | Use of biodegradable and recyclable solvents like choline chloride/glycerol. uniba.it | Low toxicity, recyclability, mild reaction conditions. researchgate.net |

| One-Pot Synthesis | Multiple reaction steps are performed sequentially in the same reactor. acs.orgnih.govacs.org | Increased efficiency, reduced waste from intermediate purification. |

Chemical Reactivity and Derivatization of 4 Benzyloxy 2 Methylbenzenesulfonamide

Functional Group Transformations on the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a versatile functional group that can undergo various transformations, primarily at the nitrogen atom. These reactions are fundamental for modifying the compound's properties and for building more complex molecular architectures.

N-Alkylation and N-Arylation: The hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a suitable base (e.g., sodium hydride, potassium carbonate) to form an anion. This nucleophilic anion can then react with electrophiles like alkyl or aryl halides to yield N-substituted derivatives.

N-Acylation: In the presence of a base, the sulfonamide can react with acylating agents such as acyl chlorides or anhydrides to form N-acylsulfonamides. This transformation introduces a carbonyl group, which can further alter the electronic and steric properties of the molecule.

Reductive N-S Bond Cleavage: The nitrogen-sulfur bond in secondary sulfonamides can be cleaved under specific reductive conditions. chemrxiv.org This process can convert the sulfonamide back into an amine and a sulfinate, offering a method for late-stage modification or removal of the sulfonyl group. chemrxiv.org

| Transformation | Typical Reagents and Conditions | Product Class |

|---|---|---|

| N-Alkylation | 1. Base (e.g., K₂CO₃, NaH) 2. Alkyl Halide (R-X) | N-Alkyl-4-(benzyloxy)-2-methylbenzenesulfonamide |

| N-Acylation | 1. Base (e.g., Pyridine, Et₃N) 2. Acyl Chloride (RCOCl) | N-Acyl-4-(benzyloxy)-2-methylbenzenesulfonamide |

| N-S Bond Cleavage (on N-alkylated derivative) | Reductive conditions (e.g., P(III)/P(V) redox shuttle) chemrxiv.org | Corresponding amine and sulfinic acid |

Modifications and Reactions Involving the Benzyloxy Ether

The benzyloxy group serves as a protecting group for the phenol (B47542) functionality. Its primary reaction is cleavage, which unmasks the hydroxyl group for further functionalization.

Debenzylation: The most common reaction of the benzyloxy ether is its cleavage to yield the corresponding phenol, 4-hydroxy-2-methylbenzenesulfonamide (B1451494). This is typically achieved through catalytic hydrogenation. The reaction involves bubbling hydrogen gas through a solution of the compound in the presence of a palladium catalyst (e.g., Pd/C) in a solvent like ethanol (B145695) or ethyl acetate. This transformation is generally clean and high-yielding.

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Catalytic Hydrogenolysis (Debenzylation) | H₂, Pd/C catalyst, Solvent (e.g., Ethanol) | 4-Hydroxy-2-methylbenzenesulfonamide |

Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 4-(benzyloxy)-2-methylbenzenesulfonamide is activated towards electrophilic aromatic substitution due to the presence of the electron-donating benzyloxy and methyl groups. The regiochemical outcome of these reactions is determined by the cumulative directing effects of all three substituents.

Directing Effects:

-OCH₂Ph (Benzyloxy): This is a powerful activating group and an ortho, para-director. Since it is at position 4, it strongly directs incoming electrophiles to positions 3 and 5.

-CH₃ (Methyl): This is a moderately activating group and also an ortho, para-director. From its position at C-2, it directs towards positions 3 and 5 (ortho) and position 6 (para, which is blocked).

-SO₂NH₂ (Sulfonamide): This group is deactivating and a meta-director.

The combined influence of the strongly activating benzyloxy group and the moderately activating methyl group overwhelmingly favors substitution at positions 3 and 5. libretexts.orglibretexts.org Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with nitric acid in the presence of sulfuric acid introduces a nitro (-NO₂) group, yielding primarily 4-(benzyloxy)-2-methyl-3-nitrobenzenesulfonamide and/or the 5-nitro isomer. youtube.com

Halogenation: Treatment with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) results in the introduction of a halogen atom at the activated positions. msu.edu

Sulfonation: Reaction with fuming sulfuric acid (SO₃ in H₂SO₄) can introduce a sulfonic acid (-SO₃H) group. youtube.com

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group can be achieved using an acyl chloride or alkyl halide with a Lewis acid catalyst. These reactions are highly sensitive to the activating nature of the ring. msu.edu

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(Benzyloxy)-2-methyl-3/5-nitrobenzenesulfonamide |

| Bromination | Br₂, FeBr₃ | 3/5-Bromo-4-(benzyloxy)-2-methylbenzenesulfonamide |

| Acylation | RCOCl, AlCl₃ | 3/5-Acyl-4-(benzyloxy)-2-methylbenzenesulfonamide |

Formation of Conjugates and Hybrid Molecules

The distinct functional groups on this compound allow it to be readily incorporated into larger, more complex molecules. This is a common strategy in medicinal chemistry to create hybrid molecules that combine the features of multiple pharmacophores.

Conjugation via Sulfonamide: The sulfonamide nitrogen can act as a nucleophile to form bonds with electrophilic partners, creating conjugates linked through the sulfonyl group.

Conjugation via Phenol: After debenzylation (as described in section 3.2), the resulting phenolic hydroxyl group is an excellent nucleophile for forming ether or ester linkages with other molecules.

Conjugation via Aromatic Ring: Functional groups introduced onto the aromatic ring (e.g., nitro, halogen) can be further modified. For instance, a nitro group can be reduced to an amine, which can then form amides or imines. researchgate.net

| Conjugation Site | Precursor Modification | Linkage Type | Example Conjugate Class |

|---|---|---|---|

| Sulfonamide Nitrogen | N-Alkylation | N-C Bond | Sulfonamide-linked bioactive molecules |

| Phenolic Oxygen | Debenzylation | Ether or Ester | Phenolic ether/ester hybrids |

| Aromatic Ring (Position 3/5) | Nitration followed by reduction | Amide | Amide-linked biaryls |

Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org To utilize these reactions, the aromatic ring of this compound must first be functionalized with a group suitable for coupling, such as a halide (Br, I) or a triflate.

Following halogenation at position 3 or 5 (as described in section 3.3), the resulting aryl halide can participate in a variety of cross-coupling reactions:

Suzuki Coupling: Reaction with a boronic acid (RB(OH)₂) in the presence of a palladium catalyst and a base to form a new C-C bond, leading to biaryl structures.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, creating a diarylamine derivative.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond, introducing an alkyne substituent.

These reactions provide a versatile platform for the late-stage functionalization of the core structure. researchgate.netnih.gov

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki | Ar'-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl derivative |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand (e.g., BINAP) | Aryl amine derivative |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Aryl alkyne derivative |

Ring Expansion or Contraction Strategies Utilizing the Core Structure

While not common for this specific scaffold, established methodologies for ring expansion and contraction could theoretically be applied after significant modification of the core structure. These strategies are synthetically complex and often multistep.

Ring Expansion: A strategy like the Buchner ring expansion could potentially convert the benzene ring into a seven-membered cycloheptatriene. wikipedia.org This would typically involve the reaction of the aromatic ring with a diazo compound, such as ethyl diazoacetate, catalyzed by a rhodium or copper complex. The high degree of substitution and the electronic nature of the existing ring would heavily influence the feasibility and outcome of such a reaction.

Ring Contraction: Ring contraction typically requires the initial construction of a polycyclic system that can then undergo rearrangement. For example, if a second ring were fused to the benzene core to create an α-haloketone intermediate, a Favorskii rearrangement could be induced with a base to contract the newly formed ring, often resulting in a five-membered ring with an exocyclic carboxylic acid derivative. harvard.edu Another possibility involves a Wolff rearrangement of an α-diazoketone derived from a fused ring system. harvard.edu These are highly speculative pathways for this particular starting material. uchicago.edumasterorganicchemistry.com

Advanced Structural Elucidation and Characterization of 4 Benzyloxy 2 Methylbenzenesulfonamide and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For 4-(benzyloxy)-2-methylbenzenesulfonamide, HRMS would yield a precise mass-to-charge ratio (m/z) of the molecular ion. This experimental value can then be compared to the theoretical exact mass calculated from the isotopic masses of the constituent elements (C, H, N, O, S). The close agreement between the measured and calculated mass, typically within a few parts per million (ppm), confirms the molecular formula.

Expected HRMS Data for this compound:

| Molecular Formula | Calculated Exact Mass (m/z) | Expected Ion Adducts | Expected Measured m/z |

| C₁₄H₁₅NO₃S | 277.0773 | [M+H]⁺ | 278.0851 |

| [M+Na]⁺ | 300.0670 | ||

| [M-H]⁻ | 276.0695 |

Note: The expected measured m/z values are based on the addition or removal of the specified adducts to the calculated exact mass. Actual experimental values may vary slightly.

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR: COSY, HMQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, connectivity, and spatial arrangement of atoms. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.

¹H NMR: The proton NMR spectrum would reveal the chemical environment of each hydrogen atom. The expected signals would include those for the aromatic protons on both the benzenesulfonamide (B165840) and benzyloxy rings, the methylene (B1212753) protons of the benzyl (B1604629) group, and the methyl protons.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methylene carbon, and the methyl carbon.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between neighboring protons (e.g., within the aromatic rings).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular framework. For instance, it would show correlations between the methylene protons and carbons in both aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can help to determine the three-dimensional conformation of the molecule in solution.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Methyl (CH₃) | ~2.5 | ~20 | C-1, C-2, C-3 (benzenesulfonamide ring) |

| Methylene (CH₂) | ~5.1 | ~70 | C-4 (benzenesulfonamide ring), C-1' (benzyloxy ring) |

| Aromatic (Benzenesulfonamide) | 7.0 - 7.8 | 115 - 140 | Methyl H to C-1, C-2, C-3; Methylene H to C-4 |

| Aromatic (Benzyloxy) | 7.3 - 7.5 | 127 - 136 | Methylene H to C-1', C-2', C-6' |

| Sulfonamide (NH₂) | ~7.2 (broad) | - | - |

Note: These are predicted chemical shift ranges and may vary depending on the solvent and other experimental conditions.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method would provide accurate bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions such as hydrogen bonding and crystal packing. While a crystal structure for N-(2-methoxyphenyl)-4-methylbenzenesulfonamide has been reported, providing some insight into the geometry around the sulfonamide group, the specific crystal structure of this compound would be unique. researchgate.net

Hypothetical Crystallographic Data for this compound:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 1515 |

| Z | 4 |

Note: This is hypothetical data and would need to be determined experimentally.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.netnih.gov The vibrational modes of the molecule are sensitive to its structure and conformation.

Expected Vibrational Frequencies for this compound:

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H (sulfonamide) | 3300 - 3400 | 3300 - 3400 | Stretching |

| C-H (aromatic) | 3000 - 3100 | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | 2850 - 3000 | Stretching |

| C=C (aromatic) | 1450 - 1600 | 1450 - 1600 | Stretching |

| S=O (sulfonamide) | 1300 - 1350 (asymmetric), 1150 - 1180 (symmetric) | 1300 - 1350 (asymmetric), 1150 - 1180 (symmetric) | Stretching |

| C-O (ether) | 1200 - 1250 | 1200 - 1250 | Stretching |

| S-N (sulfonamide) | 900 - 950 | 900 - 950 | Stretching |

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment (if chiral derivatives are synthesized)

The parent compound, this compound, is not chiral and therefore would not exhibit a signal in chiroptical spectroscopy techniques such as circular dichroism (CD) or optical rotatory dispersion (ORD). However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a stereocenter, these techniques would be crucial for determining the absolute configuration of the chiral center. The sign and intensity of the Cotton effects in the CD and ORD spectra would be characteristic of a particular stereoisomer.

Elemental Analysis for Purity and Composition Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is used to verify the purity and empirical formula of the synthesized compound. The experimentally determined percentages should be in close agreement with the theoretical values calculated from the molecular formula.

Theoretical Elemental Composition of this compound (C₁₄H₁₅NO₃S):

| Element | Theoretical Percentage |

| Carbon (C) | 60.63% |

| Hydrogen (H) | 5.45% |

| Nitrogen (N) | 5.05% |

| Sulfur (S) | 11.56% |

| Oxygen (O) | 17.31% |

Computational and Theoretical Investigations of 4 Benzyloxy 2 Methylbenzenesulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of 4-(Benzyloxy)-2-methylbenzenesulfonamide. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, from which a wealth of information about its structure and reactivity can be derived.

DFT studies on analogous sulfonamide-containing molecules have successfully elucidated key electronic properties. electrochemsci.orgmkjc.inresearchgate.netresearchgate.net For this compound, a typical DFT calculation, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would begin with geometry optimization to find the lowest energy conformation of the molecule. researchgate.netjcsp.org.pk From this optimized structure, various electronic parameters can be calculated.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a larger gap suggests lower reactivity. electrochemsci.orgresearchgate.net For similar aromatic sulfonamides, these calculations reveal how different substituents influence the electron density distribution across the molecule. electrochemsci.org

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (typically colored red or orange) around the oxygen atoms of the sulfonyl and benzyloxy groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the amide proton.

Table 1: Representative Predicted Electronic Properties for a Substituted Benzenesulfonamide (B165840) Analogue (Illustrative Data)

| Parameter | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap (ΔE) | 4.7 | eV |

| Electronegativity (χ) | 4.15 | eV |

| Chemical Hardness (η) | 2.35 | eV |

| Global Softness (S) | 0.43 | eV⁻¹ |

Note: This data is illustrative for a benzenesulfonamide derivative and not specific to this compound.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

The three-dimensional structure and flexibility of this compound are critical to its properties. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. Molecular mechanics (MM) and molecular dynamics (MD) are the primary computational tools for this purpose.

The resulting potential energy surface (PES) maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes. For instance, studies on N-(aroyl)-arylsulfonamides have shown that the molecule often adopts a twisted conformation, with significant dihedral angles between the aromatic rings and the central sulfonamide bridge. nih.gov

Molecular dynamics simulations provide a more dynamic picture by simulating the atomic motions of the molecule over time. By solving Newton's equations of motion for the system, MD simulations can explore the conformational space and reveal how the molecule behaves at a given temperature. This can help identify the most populated conformational states and the pathways of interconversion between them.

Table 2: Illustrative Dihedral Angles for a Stable Conformer of a Benzyloxybenzene Derivative

| Dihedral Angle | Atoms Involved | Predicted Angle (degrees) |

| τ1 | C(aryl)-C(benzyl)-O-C(aryl) | 178.5 |

| τ2 | C(benzyl)-O-C(aryl)-C(aryl) | -75.2 |

| τ3 | C(aryl)-S-N-C(amide) | 65.8 |

| τ4 | C(aryl)-C(aryl)-S-N | -88.1 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from conformational analysis.

Molecular Docking and Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. While often used in drug discovery to predict the binding of a ligand to a protein's active site, the methodology can be applied more broadly to understand non-covalent interactions between molecules without any reference to biological outcomes.

In the context of this compound, docking could be used to predict its interaction with a given receptor or binding pocket. The process involves placing the flexible ligand (this compound) into various positions and orientations within a rigid or flexible receptor binding site. A scoring function then estimates the binding affinity for each pose, typically in terms of binding energy (e.g., kcal/mol).

The scoring function considers various types of interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. For this compound, the sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (N-H) and acceptor (O=S=O). The benzyloxy group also provides a hydrogen bond acceptor (the ether oxygen) and hydrophobic regions (the aromatic rings).

The output of a docking simulation is a set of possible binding poses ranked by their predicted binding affinity. Analysis of the top-ranked poses reveals the key intermolecular interactions that stabilize the complex. For example, a docking study might predict that the amide proton of the sulfonamide forms a hydrogen bond with a specific acceptor atom in the binding site, while one of the aromatic rings engages in a π-π stacking interaction.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For this compound and its analogues, QSPR modeling can be particularly useful for predicting key physicochemical properties that are otherwise time-consuming or expensive to measure experimentally.

The fundamental principle of QSPR is that the properties of a molecule are a function of its structure. jcsp.org.pkresearchgate.net The process involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression (MLR), to build a mathematical model that relates these descriptors to a known property. jcsp.org.pkresearchgate.net

Molecular descriptors can be classified into several categories:

Topological descriptors: Based on the 2D representation of the molecule (e.g., Wiener index, Randić index). jcsp.org.pkresearchgate.net

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies). jcsp.org.pkresearchgate.net

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity. nih.gov

For a series of benzenesulfonamide analogues, a QSPR model could be developed to predict properties like thermal energy, heat capacity, or entropy. jcsp.org.pkresearchgate.net For example, a study on 41 sulfonamides found that a combination of the Balaban index (J), LUMO energy, and the Harary index (H) could effectively predict heat capacity and entropy. jcsp.org.pkresearchgate.net Such models, once validated, can be used to estimate the properties of new, unsynthesized analogues of this compound.

Table 3: Example of a QSPR Equation for a Physicochemical Property of Sulfonamides

Property = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...

| Property | Descriptor 1 | Descriptor 2 | R² |

| Heat Capacity (Cv) | Balaban Index (J) | LUMO Energy | 0.95 |

| Thermal Energy (Eth) | Randić Index (¹χ) | Balaban Index (J) | 0.92 |

Note: This table illustrates the format and quality of typical QSPR models for sulfonamides. The specific coefficients (c₀, c₁, c₂) and descriptors would vary depending on the property being modeled. jcsp.org.pkresearchgate.net

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, including the synthesis of this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including any intermediates and transition states.

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. nih.gov For a related compound, computational studies could be used to model the reaction between 2-methylbenzenesulfonyl chloride and an appropriate amine, followed by the introduction of the benzyloxy group. DFT calculations are commonly used to locate the geometries of the reactants, products, intermediates, and, most importantly, the transition states (TS).

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating the TS is crucial as its energy determines the activation energy of the reaction, which in turn governs the reaction rate. Frequency calculations are performed to confirm the nature of the stationary points: reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) calculations can then be performed starting from the transition state structure. These calculations trace the reaction path downhill to connect the transition state with the corresponding reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest. Such studies can also help to understand the role of catalysts or the effect of different solvents on the reaction mechanism and efficiency. For example, theoretical calculations have been used to compare the energetics of different proposed mechanisms for sulfonyl transfer reactions, such as a one-step Sₙ2-type mechanism versus an addition-elimination process. nih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. osdd.netgithub.com These predictions are crucial in early-stage chemical research to identify candidates with favorable drug-like properties. For this compound, a variety of ADME parameters can be predicted using established computational methods, which are often based on QSAR, machine learning, or physicochemical principles. github.comnih.gov

Absorption: Models can predict properties like human intestinal absorption (HIA) and Caco-2 cell permeability. These are often based on descriptors such as molecular weight, logP, polar surface area (PSA), and hydrogen bond donor/acceptor counts.

Distribution: Key parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. Lipophilicity and the presence of specific functional groups are important factors in these predictions.

Metabolism: Computational tools can predict the sites of metabolism by cytochrome P450 enzymes. These models identify atoms in the molecule that are most susceptible to oxidative metabolism. For this compound, potential sites of metabolism could include the aromatic rings and the benzylic carbon.

Excretion: While direct prediction of excretion pathways is complex, related properties like aqueous solubility can be estimated.

Toxicity: Various toxicological endpoints, such as potential for hERG channel inhibition (a marker for cardiotoxicity) or mutagenicity, can be predicted using structure-based alerts or QSAR models. researchgate.net

A number of online servers and commercial software packages are available to perform these predictions. osdd.net The output is typically a profile of the compound's predicted ADME properties, often benchmarked against ranges considered desirable for orally available drugs (e.g., Lipinski's Rule of Five).

Table 4: Illustrative In Silico ADME Predictions for a Sulfonamide Analogue

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 293.35 | < 500 g/mol |

| logP | 2.8 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 3 | < 10 |

| Polar Surface Area (PSA) | 68.5 | < 140 Ų |

| Blood-Brain Barrier (BBB) Permeation | Low | - |

| Human Intestinal Absorption (HIA) | High | - |

Note: This data is for illustrative purposes and represents typical output from computational ADME prediction tools for a molecule of similar size and functionality. nih.govresearchgate.net

Mechanistic Aspects of Molecular Interactions Involving 4 Benzyloxy 2 Methylbenzenesulfonamide

Enzyme Inhibition Studies: Kinetic Characterization and Mechanistic Classification (e.g., competitive, non-competitive inhibition)

No studies detailing the enzyme inhibitory activity of 4-(Benzyloxy)-2-methylbenzenesulfonamide, including its kinetic parameters (such as Kᵢ or IC₅₀) or its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), were found in the scientific literature.

Exploration of Binding Modes through Molecular Dynamics Simulations and Computational Approaches

There is no available research that has employed molecular dynamics simulations or other computational methods to investigate the binding mode of this compound with any biological target.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses for Analogues

No literature is available that discusses the structure-activity relationship or structure-property relationship of analogues of this compound.

Allosteric Regulation and Modulation Investigations

There are no published investigations into the potential allosteric regulatory or modulatory effects of this compound on any protein or enzyme.

Ligand-Target Binding Site Mapping and Interaction Profiling

No studies have been conducted to map the binding site or profile the specific molecular interactions between this compound and any biological target.

Crystallographic Studies of Compound-Target Complexes

There are no publicly available crystallographic data, such as X-ray diffraction studies, of this compound in complex with a biological target.

Role of 4 Benzyloxy 2 Methylbenzenesulfonamide As a Chemical Precursor and Scaffold

Utilization in the Synthesis of Novel Heterocyclic Systems

The structural features of 4-(Benzyloxy)-2-methylbenzenesulfonamide make it a valuable precursor for the synthesis of a variety of heterocyclic systems. The presence of the sulfonamide group (-SO₂NH₂) offers a reactive site for N-alkylation or N-arylation, which can be a key step in the formation of nitrogen-containing heterocycles. While direct examples of the synthesis of heterocyclic systems starting from this compound are not extensively documented in publicly available literature, its analogous structures are widely used. For instance, the synthesis of N-substituted sulfonamides is a common strategy for creating diverse molecular architectures. The general reactivity of sulfonamides allows for their incorporation into various ring systems through reactions such as cyclization with bifunctional reagents.

One can envision the synthesis of novel heterocyclic systems from this compound through several synthetic routes. For example, the sulfonamide nitrogen can act as a nucleophile to react with electrophilic reagents containing additional functional groups, leading to intramolecular cyclization and the formation of heterocyclic rings such as thiazines or diazepines. Furthermore, the aromatic ring of the benzenesulfonamide (B165840) can be functionalized to introduce additional reactive handles, expanding the possibilities for constructing more complex polycyclic systems.

Scaffold Hopping and Lead Optimization Strategies

In drug discovery, the benzenesulfonamide moiety is a well-established pharmacophore present in a multitude of clinically used drugs. The this compound scaffold, or closely related structures, can serve as a starting point for scaffold hopping and lead optimization strategies aimed at discovering new drugs with improved properties.

Scaffold hopping involves the replacement of a core molecular structure with a different, often isosteric or bioisosteric, scaffold while retaining the desired biological activity. A notable example of a closely related scaffold is seen in the development of N-(4-(Benzyloxy)-phenyl)-sulfonamide derivatives as novel antagonists of the human androgen receptor. nih.gov In this case, the benzyloxy-phenyl-sulfonamide core serves as the foundational scaffold from which new derivatives with potential applications in prostate cancer therapy were developed.

Lead optimization is an iterative process of modifying the structure of a promising lead compound to enhance its potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers several points for modification. The benzyloxy group can be replaced with other substituted benzyl (B1604629) groups or different aromatic systems to probe interactions with specific binding pockets of a biological target. The methyl group on the benzene (B151609) ring can be varied to explore steric and electronic effects. Finally, the sulfonamide group can be substituted to modulate acidity and hydrogen bonding capacity, which are crucial for target engagement and pharmacokinetic profiles.

Table 1: Potential Modifications on the this compound Scaffold for Lead Optimization

| Scaffold Position | Potential Modifications | Desired Outcome |

| Benzyloxy Group | Substitution on the phenyl ring (e.g., halogens, alkyls, alkoxys), replacement with other aryl or heteroaryl groups. | Improved binding affinity and selectivity. |

| Methyl Group | Replacement with other alkyl groups, halogens, or hydrogen. | Fine-tuning of electronic properties and steric interactions. |

| Sulfonamide Group | N-alkylation, N-arylation, conversion to cyclic sulfonamides (sultams). | Modulation of pKa, solubility, and metabolic stability. |

Contribution to the Development of New Chemical Entities (NCEs) from a Synthetic Perspective

A New Chemical Entity (NCE) is a drug that contains no active moiety that has been approved by the FDA in any other application. The synthesis of NCEs often relies on the availability of versatile building blocks that can be readily incorporated into more complex molecular architectures. From a synthetic perspective, this compound possesses the characteristics of a valuable building block for the generation of NCEs.

The synthesis of this compound itself can be achieved through standard organic chemistry transformations. For example, the reaction of 4-(benzyloxy)-2-methylbenzenesulfonyl chloride with ammonia (B1221849) would yield the desired sulfonamide. The precursor, 4-(benzyloxy)-2-methylbenzenesulfonyl chloride, can be prepared from the corresponding sulfonic acid or via chlorosulfonation of 1-(benzyloxy)-3-methylbenzene.

Once synthesized, this compound can be utilized in multi-step synthetic sequences to construct novel and complex molecules. The benzyloxy group serves as a protected phenol (B47542), which can be deprotected at a later stage of the synthesis to reveal a reactive hydroxyl group for further functionalization. This latent reactivity adds to its utility as a versatile intermediate in the synthesis of NCEs.

Patent Landscape and Intellectual Property Analysis

A comprehensive analysis of the patent landscape reveals that while the broader class of benzenesulfonamide derivatives is extensively claimed in numerous patents for a wide range of therapeutic applications, patents specifically citing this compound for its scaffold utility are not prominently found. The intellectual property surrounding sulfonamide-based compounds is vast, covering their use as antibacterial agents, diuretics, anticonvulsants, and inhibitors of various enzymes.

Patents in the field of medicinal chemistry often claim a genus of compounds defined by a core scaffold and a range of possible substituents. It is plausible that this compound falls within the scope of some of these broader patent claims, even if not explicitly mentioned. For instance, a patent claiming substituted benzenesulfonamides for a particular therapeutic use might encompass this specific compound within its Markush structure.

The value of this compound as a scaffold in future intellectual property will depend on the discovery of novel biological activities for its derivatives. Should a new class of potent and selective therapeutic agents be developed from this scaffold, it would undoubtedly lead to new patent applications covering the composition of matter, methods of synthesis, and methods of use.

Combinatorial Chemistry and Library Synthesis Approaches

Combinatorial chemistry is a powerful tool in drug discovery for the rapid synthesis of a large number of diverse compounds, known as a chemical library. The this compound scaffold is well-suited for use in combinatorial library synthesis due to its multiple points of diversification.

A library of derivatives can be generated by reacting this compound with a diverse set of building blocks. For example, the sulfonamide nitrogen can be alkylated or acylated with a variety of commercially available alkyl halides or acyl chlorides. This parallel synthesis approach allows for the creation of hundreds or even thousands of new compounds in a short period.

Table 2: Exemplary Combinatorial Library Synthesis Approach

| Scaffold | Reagent 1 (R¹-X) | Reagent 2 (R²-Y) | Resulting Library |

| This compound | Diverse alkyl halides | - | N-alkylated sulfonamide library |

| This compound | Diverse acyl chlorides | - | N-acylated sulfonamide library |

| 4-(Hydroxy)-2-methylbenzenesulfonamide (deprotected) | Diverse alkylating agents | Diverse acylating agents | O-alkylated and N-acylated library |

Such libraries can then be screened against a panel of biological targets to identify "hit" compounds with desired activities. These hits can then be further optimized using the lead optimization strategies discussed earlier. The amenability of the this compound scaffold to combinatorial synthesis makes it a valuable asset in the quest for new therapeutic agents.

Advanced Analytical Methodologies for Quantitation and Purity Assessment of 4 Benzyloxy 2 Methylbenzenesulfonamide

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Volatile impurities, primarily residual solvents from the synthesis and purification processes, are critical quality attributes that must be controlled. sgs.comthermofisher.com Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying these volatile organic compounds. wa.govthermofisher.com The high sensitivity and specificity of GC-MS allow for the detection of trace-level solvents. gcms.cz

The analysis is typically performed using a static headspace (HS) sampling technique. thermofisher.comthermofisher.com In this method, a sample of 4-(Benzyloxy)-2-methylbenzenesulfonamide is dissolved in a high-boiling point solvent (e.g., dimethyl sulfoxide (B87167) or N,N-dimethylformamide), sealed in a vial, and heated. thermofisher.com This allows the volatile residual solvents to partition into the gas phase (headspace) above the sample. A portion of this gas is then automatically injected into the GC system. thermofisher.com

The separation is achieved on a capillary column with a stationary phase suitable for volatile compounds, such as one based on 6% cyanopropylphenyl - 94% dimethylpolysiloxane. gcms.cz The temperature of the GC oven is programmed to ramp up, allowing for the separation of solvents based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing definitive identification. sgs.com Quantification is performed by comparing the peak areas to those of certified reference standards. gcms.cz

Table 2: Potential Volatile Impurities and Typical GC-MS Parameters

| Potential Solvent | ICH Class | Typical Retention Time (min) | Mass-to-Charge (m/z) for SIM |

|---|---|---|---|

| Toluene | Class 2 | 8.5 | 91, 92 |

| Methanol | Class 2 | 3.2 | 31, 32 |

| Acetone | Class 3 | 4.1 | 43, 58 |

| Dichloromethane | Class 2 | 5.8 | 49, 84, 86 |

| Pyridine | Class 2 | 7.2 | 79, 52 |

Capillary Electrophoresis for Charged Species Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the analysis of charged or ionizable species. nih.govusp.org For this compound, CE can be employed to detect and quantify charged impurities that may not be well-resolved by HPLC, such as starting materials or by-products with acidic or basic functional groups. nih.govresearchgate.net The sulfonamide group itself is weakly acidic, making the molecule suitable for analysis in its anionic form under appropriate pH conditions. researchgate.net

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, separation occurs in a narrow-bore fused-silica capillary filled with an electrolyte solution (background electrolyte or BGE). sciex.com When a high voltage is applied, components migrate at different velocities based on their charge-to-size ratio and the electroosmotic flow (EOF) within the capillary. usp.orgsciex.com Method development involves optimizing the BGE composition, pH, and concentration, as well as the applied voltage and capillary temperature to achieve the desired separation. nih.gov For sulfonamides, alkaline buffers (e.g., borate (B1201080) or phosphate (B84403) buffers) are often used to deprotonate the sulfonamide nitrogen, imparting a negative charge. nih.gov

CE offers advantages such as high separation efficiency, short analysis times, and minimal consumption of samples and reagents. mdpi.com Detection is commonly performed by UV absorbance, similar to HPLC. usp.org

Table 3: Illustrative Capillary Electrophoresis Parameters

| Parameter | Condition |

|---|---|

| Capillary | Fused Silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte (BGE) | 25 mM Sodium Borate Buffer, pH 9.2 |

| Applied Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5s) |

| Detection | UV at 214 nm |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Polymorphism

Thermal analysis techniques are crucial for characterizing the physicochemical properties of a solid material. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide vital information about the thermal stability, decomposition profile, and polymorphic nature of this compound. abo.fipsu.edu

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. redalyc.org A TGA thermogram of this compound would reveal its decomposition temperature, which is the point at which significant mass loss begins. researchgate.net It can also quantify the amount of residual solvents or water present in the material, which would be observed as a mass loss at lower temperatures. mt.com

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. redalyc.org This technique is instrumental in identifying melting points, glass transitions, and solid-state phase transitions. netzsch.com For this compound, a sharp endothermic peak on the DSC thermogram indicates its melting point. The presence of multiple melting peaks or other thermal events like recrystallization exotherms can signify the existence of different crystalline forms, or polymorphs. shimadzu.comtainstruments.com Polymorphism is a critical attribute as different forms can have different solubility and stability profiles.

Table 4: Representative Thermal Analysis Data

| Technique | Parameter | Illustrative Result | Interpretation |

|---|---|---|---|

| TGA | Onset of Decomposition | ~250 °C | Indicates high thermal stability. |

| TGA | Mass Loss below 120 °C | < 0.1% | Negligible volatile content (water/solvent). |

| DSC | Melting Point (Tonset) | 145 °C | Characteristic of a specific crystalline form. |

| DSC | Enthalpy of Fusion (ΔHf) | -110 J/g | Related to the degree of crystallinity. |

X-ray Powder Diffraction (XRPD) for Solid-State Form Characterization

X-ray Powder Diffraction (XRPD) is a powerful and non-destructive technique used to analyze the solid-state structure of crystalline materials. unt.edu It provides a unique "fingerprint" for a specific crystalline form, making it the definitive method for identifying polymorphs, solvates, and hydrates. nih.gov

In XRPD analysis, a powdered sample of this compound is irradiated with monochromatic X-rays. The X-rays are diffracted by the crystal lattice planes within the material at specific angles, according to Bragg's Law. The resulting diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ).

Each crystalline form of a compound will produce a unique XRPD pattern, characterized by a distinct set of peak positions (2θ values) and relative intensities. researchgate.net Therefore, XRPD is essential during pharmaceutical development to screen for different solid forms, ensure batch-to-batch consistency of the desired form, and monitor for any form changes during storage or processing. nih.gov

Table 5: Representative X-ray Powder Diffraction Peak List

| Position (°2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 8.5 | 10.40 | 45 |

| 12.8 | 6.91 | 100 |

| 17.1 | 5.18 | 80 |

| 20.3 | 4.37 | 65 |

| 22.9 | 3.88 | 30 |

| 25.7 | 3.46 | 55 |

Future Directions and Emerging Research Avenues for 4 Benzyloxy 2 Methylbenzenesulfonamide Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex organic molecules is increasingly benefiting from the adoption of continuous flow chemistry and automated platforms. rsc.orgresearchgate.net These technologies offer significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and greater reproducibility. researchgate.netspringernature.com For 4-(Benzyloxy)-2-methylbenzenesulfonamide and its derivatives, integrating synthesis within these platforms represents a significant leap forward.

Flow chemistry systems allow for precise control over parameters such as temperature, pressure, and reaction time, which can be crucial for optimizing the sulfonamide formation or modifications to the scaffold. researchgate.net Automated platforms can integrate stopped-flow reactors, enabling high-throughput synthesis of a combinatorial library of analogues with minimal reagent use. nih.govwhiterose.ac.uk This approach is highly efficient for exploring structure-activity relationships by systematically varying substituents on the aromatic rings. An automated system could conduct hundreds of reactions in a condensed timeframe, accelerating the discovery of new candidate molecules. nih.gov

Key Advantages of Flow Chemistry for Synthesizing Derivatives:

Enhanced Safety: Minimizes the handling of potentially hazardous reagents by containing reactions within a closed system.

Scalability: Reactions optimized on a small scale can be readily scaled up by extending the operation time or numbering-up parallel reactors. rsc.org

Process Control: Precise control of reaction variables leads to cleaner reactions and higher purity products. researchgate.net

Automation: Enables the rapid and reproducible synthesis of compound libraries for screening and optimization. nih.gov

Application of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

Table 1: Potential AI and ML Applications in this compound Research

| Application Area | Description | Potential Impact |

|---|---|---|

| De Novo Design | Using generative models (e.g., VAEs, GANs) to create novel derivatives with optimized properties based on the core scaffold. nih.gov | Discovery of compounds with enhanced biological activity or improved physicochemical properties. |

| Property Prediction | Training ML models to predict properties such as solubility, toxicity, and binding affinity for newly designed analogues. amazon.comyoutube.com | Prioritization of synthetic targets, reducing wasted effort on non-viable compounds. |

| Synthesis Planning | Employing retrosynthesis algorithms to predict viable and efficient synthetic routes for target molecules. | Accelerated development of synthetic pathways and troubleshooting of challenging reactions. |

| Reaction Optimization | Using ML to analyze data from high-throughput experiments (from flow chemistry) to identify optimal reaction conditions. nih.gov | Increased reaction yields, reduced costs, and faster process development. |

Exploration of Novel Chemical Biology Probes Based on the Scaffold

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The this compound structure can be considered a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. nih.gov This makes it an attractive starting point for the development of novel chemical probes.

To transform this scaffold into a chemical probe, it could be functionalized with specific moieties:

Reporter Tags: Incorporation of fluorescent dyes or biotin (B1667282) tags would allow for the visualization and tracking of the molecule's interactions within cells.

Photoaffinity Labels: Introduction of groups that can be activated by light to form a covalent bond with a target protein would enable the identification of binding partners.

Reactive Groups: Covalent chemical probes, which form a permanent bond with their target, have gained significant interest. escholarship.org Modifying the scaffold with a mild electrophile could allow for the selective and irreversible labeling of a target protein, providing a powerful tool for studying its function. escholarship.org

By strategically modifying the core structure, a library of chemical probes could be developed to explore a wide range of biological questions, leveraging the inherent properties of the benzenesulfonamide (B165840) framework.

Advanced Materials Science Applications and Polymer Chemistry

While primarily explored in a biochemical context, the structural features of this compound suggest potential applications in materials science and polymer chemistry. Advanced polymers are synthetic materials designed to have exceptional mechanical, thermal, or chemical properties. appleacademicpress.com The incorporation of specific small molecules can fine-tune these properties for specialized applications.

The aromatic rings and polar sulfonamide group of this compound could be leveraged in several ways:

Functional Monomer: By adding polymerizable groups (e.g., vinyl or acrylic moieties) to the scaffold, it could be used as a monomer or co-monomer in polymerization reactions. The resulting polymer would incorporate the benzenesulfonamide structure into its backbone, potentially imparting properties such as thermal stability, altered solubility, or specific binding capabilities.

Polymer Additive: The compound could be blended with existing polymers as an additive. Its structure might act as a plasticizer, a thermal stabilizer, or a compatibilizer in polymer blends. The benzyloxy group, for example, could influence the material's refractive index or surface properties.

The field of polymer science and engineering focuses on the relationship between chemical structure, morphology, and the physicochemical properties of materials. unsw.edu.auunsw.edu.au Future research could explore how incorporating the this compound scaffold into polymer systems affects these relationships to create new high-performance materials. appleacademicpress.compolympart.irnorthwestern.edu

Development of Prodrug Strategies (from a chemical transformation perspective, not clinical)

A prodrug is an inactive or less active compound that is chemically transformed into an active drug under specific conditions. researchgate.net This approach is often used to improve properties like solubility or stability. nih.gov The development of prodrugs based on this compound from a chemical transformation perspective offers a rich area for research. This involves masking the active molecule with a promoiety that can be cleaved through a specific chemical reaction rather than a biological one. nih.govrsc.org

Bioorthogonal chemistry, which involves reactions that can occur in complex environments without interfering with native processes, is particularly relevant here. rsc.orgresearchgate.net For example, the active compound could be caged with a group that is selectively removed by a specific, non-biological catalyst.

Table 2: Potential Chemical Prodrug Strategies for this compound

| Functional Group Target | Prodrug Strategy | Cleavage Chemistry | Potential Application |

|---|---|---|---|

| Sulfonamide N-H | Masking the nitrogen with a photocleavable group (e.g., o-nitrobenzyl). | Photolysis (cleavage with light of a specific wavelength). | Spatially and temporally controlled release of the active compound. |

| Benzyl (B1604629) Ether | Replacing the benzyl group with a palladium-sensitive propargyl group. | Palladium-catalyzed dealkylation. researchgate.net | Targeted release in the presence of an implanted palladium catalyst. |

| Aromatic Ring | Introduction of a boronic ester that can be cleaved by a specific chemical trigger like hydrogen peroxide. nih.gov | Oxidation-triggered cleavage. | Release of the compound in specific oxidative chemical environments. |

These strategies highlight how fundamental principles of organic chemistry can be applied to create sophisticated, chemically activated systems based on the this compound scaffold. nih.gov

Q & A

Q. What are the key synthetic routes and critical reaction conditions for preparing 4-(Benzyloxy)-2-methylbenzenesulfonamide?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Benzyloxy group introduction via nucleophilic substitution or etherification of a phenolic precursor (e.g., 4-hydroxy-2-methylbenzenesulfonamide) using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization.

- Critical Conditions :

- Temperature control (40–60°C) to avoid side reactions.

- Use of anhydrous solvents to prevent hydrolysis of intermediates.

- Validation : Monitor reaction progress via TLC or NMR spectroscopy .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C-NMR : Assign peaks to confirm substitution patterns (e.g., benzyloxy group at δ 4.9–5.1 ppm for -OCH₂Ph; aromatic protons in the 6.5–8.0 ppm range) .

- FTIR : Identify key functional groups (e.g., sulfonamide S=O stretching at ~1150–1350 cm⁻¹, C-O-C stretching at ~1250 cm⁻¹) .

- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₁₄H₁₅NO₃S: 278.0852) .

- XRD : Resolve crystal structure if single crystals are obtained via slow evaporation .

Q. How does the reactivity of this compound vary under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions : The sulfonamide group may undergo hydrolysis to form sulfonic acid derivatives (e.g., H₂SO₄, reflux), monitored by pH control and quenching .

- Basic Conditions : The benzyloxy group is susceptible to cleavage via nucleophilic attack (e.g., NaOH/EtOH, 80°C), yielding 4-hydroxy-2-methylbenzenesulfonamide .

- Mitigation : Use protecting groups (e.g., TBDMS for hydroxyl) during multi-step syntheses .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Methodological Answer :

- Modifications :

- Benzyloxy Substituents : Replace with electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance metabolic stability .

- Methyl Group : Explore bulkier alkyl groups (e.g., isopropyl) to improve target binding .

- Assays : Test antimicrobial activity (MIC assays) or enzyme inhibition (IC₅₀ via fluorescence polarization) .

- Data Interpretation : Use multivariate analysis to correlate substituent effects with activity trends .

Q. What computational strategies predict the binding affinity of this compound with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with crystal structures of target enzymes (e.g., carbonic anhydrase) to model interactions with the sulfonamide group .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- QSAR Models : Train regression models using descriptors like LogP, polar surface area, and H-bond donor/acceptor counts .

Q. How can researchers resolve contradictions in experimental data (e.g., inconsistent NMR or bioactivity results)?

- Methodological Answer :

- Reproducibility Checks : Validate synthetic protocols (e.g., reagent purity, inert atmosphere) and replicate assays .

- Advanced Characterization : Use 2D NMR (COSY, HSQC) to confirm peak assignments or LC-MS to detect impurities .

- Statistical Analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) causing variability .

Methodological Tables

Table 1 : Optimization of Benzyloxy Group Introduction (DoE Example)

| Factor | Level 1 | Level 2 | Response (Yield %) |

|---|---|---|---|

| Temperature (°C) | 40 | 60 | 72 vs. 68 |

| Solvent (DMF vs. THF) | DMF | THF | 75 vs. 62 |

| Reaction Time (h) | 6 | 12 | 70 vs. 78 |

| Conclusion: DMF at 40°C for 12 h maximizes yield . |

Table 2 : Key Spectral Data for Characterization

| Technique | Key Signals | Reference |

|---|---|---|

| 1H-NMR | δ 5.08 (s, 2H, -OCH₂Ph) | |

| FTIR | 1345 cm⁻¹ (S=O symmetric stretch) | |

| HRMS | [M+H]+: 278.0852 (calc. 278.0849) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.